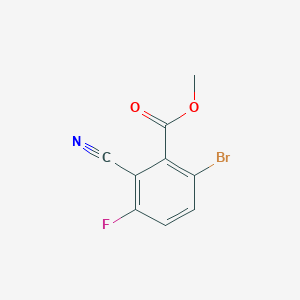

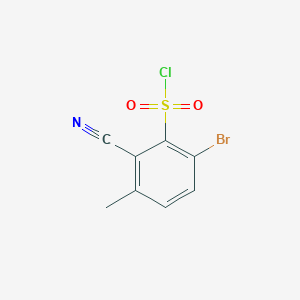

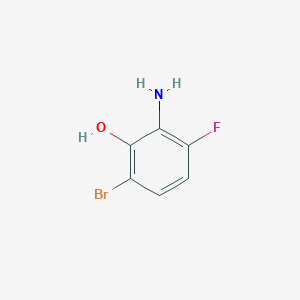

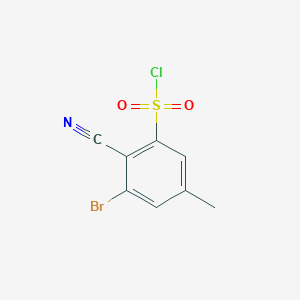

![molecular formula C14H13N3OS B1415672 7-(4-ethylphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one CAS No. 1105192-17-3](/img/structure/B1415672.png)

7-(4-ethylphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one

Overview

Description

The compound “7-(4-ethylphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one” is a type of thiazolo[5,4-d]thiazole, which is an electron-deficient system with high oxidative stability and a rigid planar structure . This allows for efficient intermolecular π–π overlap . The parent thiazolo[5,4-d]thiazole moiety already possesses some appealing features towards applications in organic electronics .

Synthesis Analysis

The synthesis of thiazolo[5,4-d]thiazoles involves the use of aryl-functionalized thiazolo[5,4-d]thiazole derivatives, which are easily prepared . The synthetic chemistry behind these molecules has only been explored to a minor extent, and there is plenty of room for improvement and broadening of the material scope .Molecular Structure Analysis

Thiazolo[5,4-d]thiazoles have a central thiazolo[5,4-d]thiazole as the electron acceptor (A) and a terminal fragment as the electron-donor (D) . The structure of all the compounds is fully π-conjugated, providing proximity of the frontier molecular orbitals (FMO) .Chemical Reactions Analysis

Thiazolo[5,4-d]thiazoles are promising building blocks in the synthesis of semiconductors for plastic electronics . They have been used in the design and synthesis of a series of compounds with bipolar character .Physical And Chemical Properties Analysis

Thiazolo[5,4-d]thiazoles exhibit excellent electronic structures with energy gaps falling in the range of 2.5–3.0 eV . They have appropriate thermal stability and valuable photophysical properties, making these molecules valuable for applications in optoelectronic materials .Scientific Research Applications

Synthesis and Biological Evaluation

Researchers have synthesized a variety of thiazolo[4,5-d]pyridazinone derivatives with potential biological activities. These compounds have been tested for their analgesic, anti-inflammatory, antimicrobial, and antifungal properties. For example, a study by Demchenko et al. (2015) synthesized novel 2-(N-pyrrolidino, N-piperidino, or N-morpholino)-7-phenyl-[1,3]thiazolo[4,5-d]pyridazinones, testing them for analgesic and anti-inflammatory activities, showing promising results (Demchenko, A., Bobkova, L., Yadlovskiy, O., Buchtiarova, T., & Demchenko, S. A., 2015). Similarly, Youssef et al. (2011) prepared derivatives that demonstrated excellent biocidal properties against a range of Gram-positive and Gram-negative bacteria and fungi (Youssef, M., Abbady, M. S., Ahmed, R. A., & Omar, A. A., 2011).

Chemical Synthesis and Characterization

The chemical synthesis and characterization of these compounds involve several steps, including the reaction of various precursors with hydrazine and other reagents to create new heterocyclic systems. For instance, Sirakanyan et al. (2015) explored the reactivity of pyrido[3′,2′:4,5]furo(thieno)[3,2-d]pyrimidin-7(8)-ones with alkyl mono- and di-halides, leading to the synthesis of new compounds containing thiazolo[3,2-a]pyrimidine and pyrimido[2,1-b]thiazine moieties, showing antimicrobial activity against Staphylococcus aureus (Sirakanyan, S., Spinelli, D., Geronikaki, A., & Hovakimyan, A., 2015).

Structural and Conformational Studies

In-depth structural and conformational studies of thiazolopyrimidines and their derivatives reveal how substituents influence molecular interactions and properties. Nagarajaiah and Begum (2014) provided insights into the supramolecular aggregation of thiazolo[3,2-a]pyrimidines, highlighting how structural modifications lead to changes in their conformational features (Nagarajaiah, H. & Begum, N., 2014).

Mechanism of Action

Target of Action

Compounds with a thiazolo[4,5-d]pyridazinone structure have been found to have various biological activities. For example, some are known to inhibit dihydrofolate reductase (DHFR), an enzyme involved in DNA synthesis .

Mode of Action

These compounds might interact with their targets through hydrogen bonding or π-π interactions. The specific interactions would depend on the exact structure of the compound and the target .

Biochemical Pathways

If the compound inhibits an enzyme like DHFR, it could affect the folic acid pathway, leading to decreased DNA synthesis and cell proliferation .

Result of Action

The cellular effects of the compound would depend on its mode of action. For example, if it inhibits DHFR, it could lead to cell cycle arrest and apoptosis .

Future Directions

Thiazolo[5,4-d]thiazoles have been recognized for their high potential, notably in the field of organic photovoltaics . There is plenty of room for improvement and broadening of the material scope, which could facilitate and stimulate further progress in thiazolo[5,4-d]thiazole-based materials science .

properties

IUPAC Name |

7-(4-ethylphenyl)-2-methyl-5H-[1,3]thiazolo[4,5-d]pyridazin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3OS/c1-3-9-4-6-10(7-5-9)11-13-12(14(18)17-16-11)15-8(2)19-13/h4-7H,3H2,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLRGRTAIBAOLQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=NNC(=O)C3=C2SC(=N3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.